molecular formula C11H20N2O3 B2367158 Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate CAS No. 1101840-55-4

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate

Cat. No.: B2367158
CAS No.: 1101840-55-4
M. Wt: 228.292
InChI Key: MVQCWVYDOOAMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.292. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-5-8-9(14)12-6-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQCWVYDOOAMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Boc-2-ethyl-3-oxopiperazine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular properties, and synthesis of 1-Boc-2-ethyl-3-oxopiperazine , a specialized heterocyclic building block used in medicinal chemistry.

Structure, Properties, and Synthetic Methodology[1]

Executive Summary

1-Boc-2-ethyl-3-oxopiperazine (also known as tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate) is a chiral or racemic piperazinone derivative characterized by a six-membered diaza-ring containing a ketone functionality and an ethyl side chain. It serves as a critical intermediate in the synthesis of peptidomimetics, protease inhibitors, and GPCR ligands. Its core scaffold—a constrained amino acid mimic—allows for the precise orientation of pharmacophores in drug design.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate
Common Name 1-Boc-2-ethyl-3-oxopiperazine
CAS Registry Number Not explicitly indexed in common public snippets; derived from parent CAS 76003-29-7 (unsubstituted)
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
SMILES CCC1C(=O)NCCN1C(=O)OC(C)(C)C
Structural Analysis

The molecule features a piperazine-2-one core (often numbered as 3-oxo depending on the nitrogen priority). The tert-butoxycarbonyl (Boc) group protects the amine at position 1, while the ethyl group at position 2 introduces steric bulk and potential chirality.

  • N1 Position: Protected by a Boc group, reducing nucleophilicity and preventing side reactions during further functionalization of the N4 position.

  • C2 Position: Substituted with an ethyl group. This carbon is a chiral center; the compound can exist as the (R)- or (S)-enantiomer, derived from the corresponding 2-aminobutyric acid precursors or via asymmetric synthesis.

  • C3 Position: Carbonyl group (lactam), acting as a hydrogen bond acceptor.

  • N4 Position: Secondary amide nitrogen, available for alkylation or arylation in library synthesis.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional groups of the molecule.

ChemicalStructure Boc Boc Group (tert-Butoxycarbonyl) N1 N1 (Protected Amine) Boc->N1 Protection C2 C2 (Chiral Center) N1->C2 Ethyl Ethyl Group (-CH2CH3) C2->Ethyl Substitution C3 C3 (Carbonyl C=O) C2->C3 N4 N4 (Amide Nitrogen) C3->N4 Amide Bond C5_C6 C5-C6 (Ethylene Bridge) N4->C5_C6 C5_C6->N1 Ring Closure

Caption: Logical connectivity of 1-Boc-2-ethyl-3-oxopiperazine, highlighting the N1-protection and C2-ethyl substitution.

Physicochemical Properties

PropertyValue (Predicted/Experimental)
Physical State White to off-white solid
Melting Point Approx. 150–160 °C (Based on methyl analog)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water
LogP ~1.1 (Predicted)
pKa Amide N4: ~15-17 (Neutral under physiological conditions)

Synthesis & Manufacturing

The synthesis of 1-Boc-2-ethyl-3-oxopiperazine is typically achieved via a cyclization-protection sequence. The most robust industrial route involves the reaction of ethylenediamine with an


-halo ester , followed by Boc protection.
Synthetic Route: The Diamine-Haloester Strategy

This method is preferred for its scalability and the availability of starting materials.

  • Alkylation: Ethylenediamine reacts with ethyl 2-bromobutyrate. The primary amine attacks the

    
    -carbon, displacing the bromide.
    
  • Cyclization: The resulting intermediate undergoes intramolecular aminolysis, where the second amine attacks the ester carbonyl to form the lactam ring (3-ethylpiperazin-2-one).

  • Protection: The secondary amine (distal to the ketone) is more nucleophilic than the amide nitrogen and is selectively protected with di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Protocol

Reagents:

  • Ethylenediamine (1.0 equiv)

  • Ethyl 2-bromobutyrate (1.0 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM)

Procedure:

  • Cyclization:

    • Dissolve ethylenediamine (6.0 g, 100 mmol) in absolute EtOH (100 mL) at 0°C.

    • Dropwise add ethyl 2-bromobutyrate (19.5 g, 100 mmol) over 30 minutes.

    • Stir at room temperature for 2 hours, then reflux for 4 hours to ensure complete cyclization.

    • Concentrate the mixture under reduced pressure to yield the crude 3-ethylpiperazin-2-one hydrobromide salt.

    • Neutralize with Et₃N in DCM, filter off salts, and concentrate to obtain the intermediate.

  • Boc Protection:

    • Dissolve the crude 3-ethylpiperazin-2-one (12.8 g, ~100 mmol) in DCM (150 mL).

    • Add Et₃N (15.3 mL, 110 mmol) followed by Boc₂O (24.0 g, 110 mmol).

    • Stir at room temperature for 12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

    • Purification: Dry over Na₂SO₄ and concentrate. Purify via column chromatography (Hexanes/Ethyl Acetate) to afford the title compound as a white solid.[1]

Synthesis Workflow Diagram

SynthesisWorkflow SM1 Ethylenediamine Step1 Step 1: N-Alkylation & Cyclization (EtOH, Reflux) SM1->Step1 SM2 Ethyl 2-bromobutyrate SM2->Step1 Intermed Intermediate: 3-Ethylpiperazin-2-one Step1->Intermed Step2 Step 2: Boc Protection (Boc2O, Et3N, DCM) Intermed->Step2 Product FINAL PRODUCT: 1-Boc-2-ethyl-3-oxopiperazine Step2->Product

Caption: Two-step synthetic pathway from commodity chemicals to the target Boc-protected scaffold.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.45 (s, 9H, Boc -CH₃).
      
    • 
       0.95 (t, 3H, CH₂CH₃ ).
      
    • 
       1.70–1.90 (m, 2H, CH₂ CH₃).
      
    • 
       3.30–3.60 (m, 4H, Ring N-CH₂-CH₂-N).
      
    • 
       4.50 (m, 1H, C2-H ).
      
    • 
       6.50 (br s, 1H, NH ).
      
Mass Spectrometry (ESI-MS)
  • Calculated Mass: 228.15 Da (monoisotopic).

  • Observed Ion: [M+H]⁺ = 229.16 m/z; [M+Na]⁺ = 251.14 m/z.

  • Fragmentation: Loss of Boc group (-100 Da) typically yields a fragment at m/z ~129.

Applications in Drug Discovery

This scaffold is highly valued for its ability to constrain peptide backbones.

  • Peptidomimetics: The 3-oxopiperazine ring mimics the

    
    -turn of a peptide chain, stabilizing active conformations.
    
  • Serine Protease Inhibitors: The electrophilic carbonyl (and potential for N4-functionalization) allows for the design of covalent or non-covalent inhibitors of enzymes like thrombin or elastase.

  • Chiral Pool Synthesis: Starting from enantiopure 2-aminobutyric acid allows for the generation of defined stereocenters, critical for structure-activity relationship (SAR) studies.

References

  • PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate (Parent Compound Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Piperazinones. Available at: [Link]

Sources

Solubility Profile of tert-Butyl 2-Ethyl-3-Oxopiperazine-1-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate , a heterocyclic building block relevant in medicinal chemistry. Due to the absence of extensive public data for this specific molecule, this document integrates foundational solubility principles, data from structurally related analogs, and a gold-standard experimental protocol to provide a robust predictive analysis and a practical framework for its empirical determination.

Physicochemical Analysis and Theoretical Solubility Considerations

To predict the solubility of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate, a structural analysis is paramount. The molecule's behavior in various solvents is dictated by a balance of its polar and non-polar functionalities.

  • Molecular Structure:

    • Piperazinone Core: Contains a polar lactam (an internal amide) and a carbamate group, both of which can participate in hydrogen bonding and dipole-dipole interactions.

    • tert-Butoxycarbonyl (Boc) Group: A bulky, non-polar, and lipophilic protecting group that shields one of the piperazine nitrogens. Its presence significantly contributes to solubility in less polar solvents.

    • Ethyl Group: A small, non-polar alkyl substituent at the 2-position, which slightly increases the overall lipophilicity of the molecule compared to its unsubstituted counterpart.

The fundamental principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] Our target molecule possesses both polar (lactam, carbamate) and non-polar (Boc, ethyl) regions, suggesting it will exhibit a nuanced solubility profile, favoring solvents of intermediate polarity or those with a capacity for both polar and non-polar interactions. Structurally similar compounds like N-Boc-piperazine are known to be soluble in a range of organic solvents including dichloromethane, methanol, and ethyl acetate.[4][5] The related tert-butyl 3-oxopiperazine-1-carboxylate is noted as being soluble in methanol.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate at ambient temperature (approx. 20-25°C).

Solvent ClassSolventPolarity Index (Approx.)Predicted SolubilityRationale
Polar Protic Methanol (MeOH)5.1High Can act as both a hydrogen bond donor and acceptor, effectively solvating the polar lactam and carbamate groups.
Ethanol (EtOH)4.3High to Moderate Slightly less polar than methanol; its ethyl group offers some compatibility with the non-polar regions of the solute.
Polar Aprotic Dichloromethane (DCM)3.1High A versatile solvent capable of dissolving moderately polar compounds. It interacts well with the overall molecule without the steric hindrance of hydrogen bonding.[4]
Acetonitrile (MeCN)5.8High to Moderate Its strong dipole moment can solvate the polar core, but its smaller size may offer less interaction with the lipophilic Boc group compared to DCM or THF.
Ethyl Acetate (EtOAc)4.4High An excellent solvent for compounds of intermediate polarity. Its ester functionality can interact with the solute's polar groups, while its ethyl groups solvate the non-polar regions.[5]
Tetrahydrofuran (THF)4.0High A strong ether-based solvent that is highly effective at dissolving compounds with both polar and non-polar characteristics.
Acetone5.1High to Moderate A polar aprotic ketone that should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)7.2High A very strong, polar aprotic solvent capable of dissolving a wide range of compounds.[5]
Non-Polar Toluene2.4Low to Moderate Primarily interacts via van der Waals forces. May show some solubility due to the large non-polar Boc group, but the polar core will limit high solubility.
Heptane / Hexanes0.1Insoluble to Low Aliphatic hydrocarbons lack any polarity to effectively solvate the polar lactam and carbamate functional groups. The non-polar interactions with the Boc and ethyl groups are insufficient to overcome this.[3]

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[6][7][8] This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[9][10]

Experimental Causality

The objective is to allow the system of solid compound and solvent to reach a state of thermodynamic equilibrium. Agitation ensures maximum surface area contact, while a sufficient incubation time (typically 24-72 hours) is critical to ensure the dissolution process has completed and the concentration of the dissolved solute is stable.[11] Temperature control is vital as solubility is temperature-dependent.[8] Finally, meticulous separation of the saturated solution from the excess solid is crucial to prevent artificially inflated results.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate to a series of glass vials. The excess should be clearly visible to ensure saturation is possible.[8]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials at a constant speed for 24 to 72 hours.[11][12] The system should reach equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. For rigorous separation, centrifuge the sample and then filter the resulting supernatant through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles.[6]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like acetonitrile) of a known high concentration.

    • Create a series of calibration standards by accurately diluting the stock solution.

    • Accurately dilute the filtered saturated solution sample with the same solvent used for the standards.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at const. Temp) B->C D Settle / Centrifuge Suspension C->D E Filter Supernatant (0.45 µm Syringe Filter) D->E G Accurately Dilute Filtered Sample E->G F Prepare Calibration Standards H Analyze Standards & Sample (e.g., HPLC-UV) F->H G->H I Calculate Solubility from Calibration Curve H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Key Factors Influencing Solubility Measurements

Several experimental variables can significantly impact the measured solubility of a compound. Awareness and control of these factors are essential for generating reliable and reproducible data.

  • Temperature: The dissolution of a solid is typically an endothermic process. Therefore, for most compounds, solubility increases with temperature.[2][8] All measurements must be performed and reported at a specified, controlled temperature.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous states of a compound can have different lattice energies and, consequently, different solubilities.[6] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and solvating power, leading to erroneous results. Using high-purity, anhydrous solvents is recommended for non-aqueous solubility studies.

  • Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of the true thermodynamic solubility. The system must be allowed to reach a plateau where the concentration of the dissolved solute no longer changes over time.[11]

Logical Relationship Diagram

G Solute Solute Properties (Polarity, H-Bonding, Size) Result Observed Solubility Solute->Result 'Like Dissolves Like' Solvent Solvent Properties (Polarity, Dielectric Const.) Solvent->Result Solvation Energy Factors External Factors (Temperature, Pressure) Factors->Result Thermodynamics (ΔH, ΔS)

Caption: Factors Governing the Solubility of an Organic Compound.

Conclusion

References

  • Raytor. (2026, January 22).
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (n.d.).
  • Augustijns, P., & Brewster, M. E. (Eds.). (n.d.). Principles of Solubility. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • Pawar, P. A., et al. (2013).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-20.

Sources

A Technical Guide to 2-Alkyl-3-Oxopiperazines: A Comparative Analysis of 2-Ethyl and 2-Methyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of clinically significant agents. Minor structural modifications to this privileged heterocycle can profoundly impact pharmacological activity. This in-depth technical guide focuses on the nuanced differences between two closely related analogues: 2-ethyl-3-oxopiperazine and 2-methyl-3-oxopiperazine. We provide a comprehensive analysis of their structural and electronic properties, propose detailed synthetic protocols, and offer predictive insights into their analytical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics leveraging the oxopiperazine core.

Introduction: The Significance of the 2-Substituted-3-Oxopiperazine Scaffold

The 3-oxopiperazine moiety represents a rigidified dipeptide mimic, offering a constrained conformational framework that can be exploited for precise interactions with biological targets. The introduction of a substituent at the 2-position introduces a chiral center and allows for the exploration of specific binding pockets in enzymes and receptors. The nature of this alkyl substituent, be it a methyl or an ethyl group, can significantly influence the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. Understanding these differences is paramount for the rational design of novel drug candidates.

Piperazine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antimalarial, and antipsychotic effects.[1] The subtle distinction between a methyl and an ethyl group can alter lipophilicity, steric profile, and metabolic fate, thereby fine-tuning the therapeutic potential of the parent molecule.

Comparative Analysis: Ethyl vs. Methyl Substitution

The fundamental difference between the 2-ethyl and 2-methyl analogues lies in the additional methylene unit of the ethyl group. This seemingly minor change imparts distinct properties to the molecule.

Physicochemical Properties: A Predictive Comparison
Property2-Methyl-3-oxopiperazine (Predicted)2-Ethyl-3-oxopiperazine (Predicted)Rationale for Difference
Molecular Weight ~114.15 g/mol ~128.17 g/mol Addition of a CH₂ group.
LogP (Lipophilicity) LowerHigherThe ethyl group is more lipophilic than the methyl group.
Polar Surface Area (PSA) ~49.5 Ų~49.5 ŲThe core oxopiperazine structure dictates the PSA, which is largely unaffected by the alkyl substituent.
Hydrogen Bond Donors 2 (two N-H protons)2 (two N-H protons)The core structure remains the same.
Hydrogen Bond Acceptors 2 (carbonyl oxygen and ring nitrogen)2 (carbonyl oxygen and ring nitrogen)The core structure remains the same.
Reactivity Potentially more reactive in certain contexts due to less steric hindrance.Potentially less reactive in sterically demanding reactions.The larger ethyl group can sterically shield adjacent reactive sites.[2]
Structural and Conformational Considerations

The piperazine ring can adopt several conformations, with the chair form being the most stable. The substituent at the 2-position will preferentially occupy an equatorial position to minimize steric strain. The larger size of the ethyl group compared to the methyl group will create a more pronounced steric presence, which could influence the preferred conformation of the entire molecule and its interaction with a binding site.[3]

The electronic effects of both methyl and ethyl groups are primarily inductive, with both being weakly electron-donating. The slightly greater inductive effect of the ethyl group is generally considered to have a minor impact on the overall reactivity of the core structure in most biological contexts.[4]

Synthetic Methodologies

The synthesis of 2-alkyl-3-oxopiperazines can be approached through several strategic disconnections. Below are proposed, detailed protocols for the synthesis of both the 2-methyl and 2-ethyl analogues, based on established methodologies for similar heterocyclic systems.[5][6]

General Synthetic Scheme

A plausible and versatile approach involves the cyclization of an N-substituted ethylenediamine derivative with an appropriate α-haloacetylating agent, followed by intramolecular cyclization.

Synthetic_Scheme N-alkylethylenediamine N-Alkyl-1,2-diaminoethane (R = Me or Et) intermediate N-(2-Aminoalkyl)-α-haloacetamide N-alkylethylenediamine->intermediate Acylation alpha_halo α-Haloacetyl Halide (e.g., Bromoacetyl bromide) alpha_halo->intermediate product 2-Alkyl-3-oxopiperazine intermediate->product Intramolecular Cyclization (Base)

Caption: General synthetic route to 2-alkyl-3-oxopiperazines.

Experimental Protocol: Synthesis of 2-Methyl-3-oxopiperazine

Step 1: Synthesis of N-(2-Amino-1-methylethyl)-2-bromoacetamide

  • To a solution of 1,2-diaminopropane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq) under an inert atmosphere.

  • Slowly add a solution of bromoacetyl bromide (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromoacetamide intermediate.

Step 2: Intramolecular Cyclization to 2-Methyl-3-oxopiperazine

  • Dissolve the crude N-(2-amino-1-methylethyl)-2-bromoacetamide in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-oxopiperazine.

Experimental Protocol: Synthesis of 2-Ethyl-3-oxopiperazine

The synthesis of the 2-ethyl analogue follows the same procedure as the 2-methyl analogue, with the substitution of 1,2-diaminopropane with 1,2-diaminobutane in Step 1.

Analytical Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectra:

  • 2-Methyl-3-oxopiperazine:

    • A doublet for the methyl protons (CH₃) around 1.2-1.4 ppm.

    • A multiplet for the methine proton (CH) at the 2-position.

    • Complex multiplets for the methylene protons (CH₂) of the piperazine ring.

    • Broad signals for the two N-H protons.

  • 2-Ethyl-3-oxopiperazine:

    • A triplet for the terminal methyl protons (CH₃) of the ethyl group around 0.9-1.1 ppm.

    • A multiplet (likely a quartet of doublets) for the methylene protons (CH₂) of the ethyl group.

    • A multiplet for the methine proton (CH) at the 2-position.

    • Complex multiplets for the methylene protons (CH₂) of the piperazine ring.

    • Broad signals for the two N-H protons.

Predicted ¹³C NMR Spectra:

  • 2-Methyl-3-oxopiperazine:

    • A signal for the methyl carbon (CH₃) around 15-20 ppm.

    • Signals for the piperazine ring carbons.

    • A downfield signal for the carbonyl carbon (C=O) around 165-175 ppm.

  • 2-Ethyl-3-oxopiperazine:

    • A signal for the terminal methyl carbon (CH₃) of the ethyl group around 10-15 ppm.

    • A signal for the methylene carbon (CH₂) of the ethyl group.

    • Signals for the piperazine ring carbons.

    • A downfield signal for the carbonyl carbon (C=O) around 165-175 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of each compound. Common fragmentation patterns would involve the loss of the alkyl group at the 2-position and cleavage of the piperazine ring.

  • 2-Methyl-3-oxopiperazine: Expected M⁺ at m/z ≈ 114.

  • 2-Ethyl-3-oxopiperazine: Expected M⁺ at m/z ≈ 128.

Potential Pharmacological Implications and Structure-Activity Relationships (SAR)

The choice between a methyl and an ethyl substituent at the 2-position can have significant consequences for the pharmacological profile of the molecule.

  • Lipophilicity and Permeability: The higher lipophilicity of the ethyl group may enhance membrane permeability and could influence the volume of distribution and the rate of metabolism.

  • Receptor/Enzyme Binding: The larger steric bulk of the ethyl group could lead to a different binding orientation or affinity within a target's binding pocket compared to the methyl analogue. This could result in altered potency or selectivity.[19]

  • Metabolism: The ethyl group introduces an additional site for potential metabolism (e.g., hydroxylation), which could lead to a different metabolic profile and pharmacokinetic properties compared to the methyl analogue.

The following diagram illustrates a conceptual workflow for the comparative evaluation of these two analogues in a drug discovery context.

Comparative_Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation cluster_comparison Comparative Analysis Synth_Me Synthesis of 2-Methyl Analogue Char_Me Spectroscopic Analysis (NMR, MS) Synth_Me->Char_Me Synth_Et Synthesis of 2-Ethyl Analogue Char_Et Spectroscopic Analysis (NMR, MS) Synth_Et->Char_Et Eval_Me Biological Screening (Target Affinity, Potency) Char_Me->Eval_Me Eval_Et Biological Screening (Target Affinity, Potency) Char_Et->Eval_Et Compare Structure-Activity Relationship (SAR) Determination Eval_Me->Compare Eval_Et->Compare

Caption: Workflow for comparative drug discovery evaluation.

Conclusion

While 2-ethyl-3-oxopiperazine and its 2-methyl analogue are structurally very similar, the seemingly minor difference in the alkyl substituent can lead to significant variations in their physicochemical properties, synthetic accessibility, and ultimately, their pharmacological profiles. This guide has provided a theoretical framework for understanding these differences, offering proposed synthetic routes and predictive analytical data. It is our hope that this detailed comparison will serve as a valuable resource for researchers in the field of medicinal chemistry, aiding in the rational design and development of novel therapeutics based on the versatile 3-oxopiperazine scaffold. Further experimental validation of the hypotheses presented herein is strongly encouraged.

References

  • PubChem. (n.d.). 2-Methylpiperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylpiperazine. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 2-methyl-. Retrieved from [Link]

  • PubMed. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Retrieved from [Link]

  • Academia.edu. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Retrieved from [Link]

  • PubMed. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-(-)-2-Methylpiperazine. Retrieved from [Link]

  • PubMed. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2‐ Oxopiperazine Unit In The Main Chain. Retrieved from [Link]

  • Bouvier, B. (2015).
  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • ResearchGate. (2006). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpiperazine, (S)-. Retrieved from [Link]

  • ResearchGate. (2008). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines: A computational investigation. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2019). Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

  • NIST. (n.d.). N-Ethylpiperazine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. Retrieved from [Link]

  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Anhui Changhua Chemicals Co., Ltd. (n.d.). N-Ethylpiperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

Sources

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate (CAS No. 1101840-55-4) is a substituted piperazine derivative integral to synthetic organic chemistry and drug discovery programs.[1] Its structure, featuring a piperazine core, a tert-butoxycarbonyl (Boc) protecting group, and an oxo functional group, dictates its reactivity and, consequently, its safety profile. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of this compound's potential hazards. As Senior Application Scientists, our goal is not merely to list precautions but to explain the chemical rationale behind them, empowering researchers to make informed decisions and foster a culture of intrinsic safety. This document synthesizes data from close structural analogs and the known chemistry of its constituent functional groups to build a comprehensive safety framework.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of its safe handling.

Table 1: Chemical Identification

Identifier Value Source
Chemical Name tert-Butyl 2-ethyl-3-oxopiperazine-1-carboxylate BLDpharm[1]
CAS Number 1101840-55-4 BLDpharm[1]
Molecular Formula C₁₁H₂₀N₂O₃ BLDpharm[1]
Molecular Weight 228.29 g/mol BLDpharm[1]
SMILES O=C(N1C(CC)C(NCC1)=O)OC(C)(C)C BLDpharm[1]

While a comprehensive, experimentally determined physicochemical profile for this specific molecule is not publicly available, data from its closest structural analog, tert-butyl 3-oxopiperazine-1-carboxylate (CAS: 76003-29-7), provides a reliable surrogate for safety assessment.[2][3][4]

Table 2: Physicochemical Properties (Inferred)

Property Value Rationale & Safety Implication
Physical State Solid, likely a crystalline powder. Based on analogs like 1-Boc-piperazine.[5] As a solid, the primary exposure risk is through inhalation of dust or direct skin/eye contact.
Molecular Weight 200.24 g/mol (for analog C₉H₁₆N₂O₃) PubChem[2]
Melting Point 43-47 °C (for 1-Boc-piperazine) Sigma-Aldrich[5]

| Solubility | Expected to be soluble in organic solvents. | The Boc group and alkyl chain increase lipophilicity. Use appropriate organic-resistant gloves. |

Section 2: Hazard Identification and Toxicological Assessment

No specific toxicological studies have been published for tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate. Therefore, a conservative hazard assessment is derived from GHS classifications of its close analog, tert-butyl 3-oxopiperazine-1-carboxylate.[2][6]

GHS Hazard Classification (Aggregated Data)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][6]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2][3][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2]

Signal Word: Warning [2][6]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Expert Analysis of Hazards:

The observed irritant properties are consistent with the chemistry of piperazine derivatives and other cyclic amines.[7][8] The primary exposure routes of concern for a solid compound are:

  • Inhalation: Fine dust particles can be easily aerosolized during handling (e.g., weighing, transferring) and can irritate the respiratory tract.[8]

  • Dermal Contact: The compound can cause inflammation upon contact with skin.[7] Pre-existing conditions like dermatitis may be exacerbated.[7] Entry through cuts or abrasions could lead to systemic effects, although it is not classified as harmful by ingestion.[7]

  • Ocular Contact: Direct contact with the eyes is expected to cause significant irritation.[6][7]

Section 3: Stability and Reactivity Profile

Understanding the chemical stability is crucial for safe storage and for preventing hazardous reactions during experimental work.

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, tightly sealed).[6]

Key Reactivity Considerations:

  • Incompatibility with Strong Oxidizing Agents: As with most organic compounds, especially those containing amine functionalities, contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[7]

  • Incompatibility with Strong Acids: The Boc (tert-butoxycarbonyl) group is a well-known acid-labile protecting group.[9] Contact with strong acids (e.g., trifluoroacetic acid, HCl) will cleave the Boc group, liberating gaseous isobutylene and carbon dioxide (from the resulting unstable carbamic acid).[9] This can cause pressure buildup in a closed system.

  • Thermal Decomposition: While specific data is unavailable, tert-butyl carbamates can decompose upon heating.[10] Thermal decomposition is likely to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and flammable isobutylene gas.[6][10]

Diagram: Boc Group Deprotection Pathway

The following diagram illustrates the acid-catalyzed decomposition pathway, a critical reactivity concern for this molecule.

G cluster_0 Acid-Catalyzed Deprotection A Boc-Protected Piperazinone B Protonation of Carbonyl Oxygen A->B + H⁺ (Strong Acid) C Formation of tert-Butyl Cation & Carbamic Acid Intermediate B->C Spontaneous Cleavage D Isobutylene (gas) + CO₂ (gas) C->D Decarboxylation & Deprotonation E Deprotected Piperazinone C->E

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Section 4: Protocols for Safe Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls
  • Primary Control: Handle this compound within a certified chemical fume hood to control dust and prevent inhalation exposure.[6]

  • Secondary Control: Ensure a safety shower and eyewash station are readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[11]

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile rubber gloves (minimum 0.4 mm thickness) or equivalent chemical-resistant gloves.[12] Gloves must be inspected before use.[13] Protects against skin irritation.[6] Nitrile offers good resistance to a range of organic chemicals.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield if there is a splash hazard.[6][13] Prevents serious eye irritation from dust or splashes.[6]
Skin/Body Protection A clean lab coat is mandatory. For larger quantities or tasks with a high risk of dust generation, a disposable gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene) is recommended.[6][11] Prevents skin contact and contamination of personal clothing.[14]

| Respiratory Protection | Generally not required if handled within a functional fume hood. If weighing outside of a hood or if dust is generated, a NIOSH-approved N95 dust respirator should be used.[5][7] | Protects against respiratory tract irritation from inhaled particles.[8] |

Diagram: PPE Selection Workflow

This workflow guides the user through the decision-making process for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures
  • Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid the formation of dust and aerosols.[13] Use non-sparking tools and prevent electrostatic discharge.[13] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][13] Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

Section 5: Emergency and First-Aid Protocols

Immediate and appropriate action is critical in the event of an exposure.

Table 4: First-Aid Measures

Exposure Route Protocol Source
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell or if respiratory irritation persists, seek medical advice/attention. TCI Chemicals[6]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. TCI Chemicals[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. TCI Chemicals[6]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical advice/attention if you feel unwell. | TCI Chemicals[6] |

Accidental Release Measures (Spill Protocol)
  • Evacuate & Secure: Cordon off the spill area and restrict access to non-essential personnel.[6]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Don PPE: Wear the appropriate PPE as outlined in Section 4.2, including respiratory protection.

  • Contain & Clean: For a solid spill, carefully sweep or vacuum the material into a sealable, labeled container for disposal.[7] Avoid procedures that generate dust.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the collected waste and contaminated materials in accordance with local, state, and federal regulations.[6]

Section 6: Ecological and Disposal Considerations

  • Ecological Information: No specific data is available on the ecotoxicity of this compound. As a standard precaution, prevent the product from entering drains or waterways.[6]

  • Disposal: All waste material must be disposed of as hazardous chemical waste.[14] Adhere to all institutional and governmental regulations for chemical waste disposal.[6]

Conclusion

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a valuable research chemical with a manageable hazard profile, characterized primarily as a skin, eye, and respiratory irritant. Its principal reactivity hazards stem from its incompatibility with strong acids (leading to Boc deprotection) and strong oxidizing agents. By understanding the chemical basis for these hazards and rigorously applying the engineering controls, PPE, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive, informed approach to safety is paramount in the modern research environment.

References

  • E. C. F. Taylor, D. J. Wluka. The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry.
  • TCI Chemicals.
  • Santa Cruz Biotechnology.
  • ECHEMI.
  • DC Fine Chemicals.
  • Sigma-Aldrich.
  • PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate.
  • PubChem. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate.
  • PubChem. tert-Butyl piperazine-1-carboxylate.
  • BASF.
  • ECHEMI.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Boc-piperazine. Thermo Fisher Scientific.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. acp.ab.ca.
  • BLDpharm.
  • TCI Chemicals.
  • Synthonix.
  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.

Sources

The Piperazine-2-one Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Drug Design

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—scaffolds that offer a unique combination of synthetic accessibility, conformational rigidity, and versatile points for diversification. The piperazine-2-one core is a prime example of such a scaffold. Its inherent structural features, including a six-membered ring with two nitrogen atoms and a lactam functionality, provide an exquisite platform for the design of novel therapeutics. This guide delves into the multifaceted nature of the piperazine-2-one scaffold, offering a comprehensive overview of its synthesis, diversification strategies, and its profound impact on drug discovery across various therapeutic areas. As we navigate through the complexities of this remarkable heterocyclic system, we will uncover the causal relationships between its structural modifications and biological activities, providing a roadmap for the rational design of next-generation therapeutics.

The Piperazine-2-one Core: A Privileged Scaffold in Medicinal Chemistry

The piperazine-2-one scaffold is a heterocyclic motif of significant interest in drug discovery.[1][2] Its structure, a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2, provides a unique combination of features that make it a "privileged scaffold."[3][4] This term refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications.[5]

The two nitrogen atoms within the piperazine-2-one ring offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties such as solubility, lipophilicity, and basicity.[6][7] These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, the constrained conformation of the ring system can lead to enhanced binding affinity and selectivity for biological targets.[2]

The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the second nitrogen atom) allows for diverse interactions with biological macromolecules, making the piperazine-2-one scaffold a versatile building block for a wide array of therapeutic agents.[8][9]

Synthetic Strategies: Building the Core and Introducing Diversity

The construction and functionalization of the piperazine-2-one scaffold are pivotal to its application in medicinal chemistry. A variety of synthetic methodologies have been developed to access this core structure and its derivatives, each offering distinct advantages in terms of efficiency, stereocontrol, and the introduction of molecular diversity.

Core Synthesis Methodologies

One of the most common approaches to synthesizing the piperazine-2-one core involves the cyclization of N-substituted ethylenediamines with α-haloacetyl halides or esters. This method provides a straightforward route to a range of N1-substituted piperazin-2-ones.

A more recent and highly efficient method involves a cascade, metal-promoted transformation. This one-pot process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazin-2-ones in good yields.[1][10] This strategy is particularly valuable for combinatorial synthesis as it allows for the introduction of two points of diversity in a single step.[11]

Another elegant approach is the asymmetric synthesis of C3-substituted piperazin-2-ones through a sequential quinine-derived urea-catalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization.[12] This one-pot process provides access to chiral piperazin-2-ones with high enantioselectivity.[12]

Diagram: General Synthetic Approaches to Piperazine-2-one Scaffolds

G cluster_0 Core Synthesis cluster_1 Diversification Ethylenediamine Route Ethylenediamine Route Piperazine-2-one Core Piperazine-2-one Core Ethylenediamine Route->Piperazine-2-one Core Cyclization Cascade Reaction Cascade Reaction Cascade Reaction->Piperazine-2-one Core One-pot, multi-component Asymmetric Synthesis Asymmetric Synthesis Asymmetric Synthesis->Piperazine-2-one Core Enantioselective N-Alkylation/Arylation N-Alkylation/Arylation C-Functionalization C-Functionalization Piperazine-2-one Core->N-Alkylation/Arylation At N1 and N4 Piperazine-2-one Core->C-Functionalization At C3, C5, C6

Caption: Key synthetic pathways to the piperazine-2-one core and subsequent diversification.

Strategies for Scaffold Diversification

Once the piperazine-2-one core is assembled, further diversification is crucial for exploring the chemical space and optimizing biological activity. The two nitrogen atoms and the carbon backbone of the ring provide ample opportunities for modification.

  • N-Functionalization: The secondary amine at the N4 position is readily amenable to a wide range of chemical transformations, including alkylation, arylation, acylation, and sulfonylation. The N1-position can also be functionalized, often prior to the cyclization step. These modifications allow for the introduction of various substituents that can modulate the compound's properties and interactions with its biological target.[6][13]

  • C-Functionalization: Introducing substituents on the carbon atoms of the piperazine-2-one ring (C3, C5, and C6) can significantly impact the molecule's conformation and biological activity.[14] Asymmetric synthesis methods are particularly important for controlling the stereochemistry at these positions, which can be critical for target engagement.[12]

Applications in Drug Discovery: A Scaffold for Diverse Targets

The versatility of the piperazine-2-one scaffold is evident in the broad range of biological targets for which its derivatives have shown activity. This includes applications in antiviral, antibacterial, anticancer, and central nervous system (CNS) disorders.

Antiviral Agents

Piperazine-2-one derivatives have demonstrated significant potential as antiviral agents. For instance, a trisubstituted piperazine-2-one derivative has been identified as a potent inhibitor of adenovirus replication.[15][16] This compound was found to selectively inhibit viral DNA replication in the nucleus.[15] Structure-activity relationship (SAR) studies revealed that a 2-benzofuran aryl substituent and an ethyl group at the C6 position of the piperazine-2-one core were crucial for strong antiviral activity.[15] Piperazine-containing compounds have also been investigated for their activity against other viruses, including human rhinovirus and HIV.[17][18]

Antibacterial and Antifungal Agents

The piperazine scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents.[19][20][21] The ability to introduce diverse substituents on the piperazine ring allows for the optimization of activity against various microbial strains, including drug-resistant ones.[19][20] For example, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines have shown promising antibacterial and antifungal activity.[19]

Anticancer Agents

The piperazine-2-one scaffold has also been explored for the development of novel anticancer agents.[22][23] Certain derivatives have exhibited cytotoxic activity against various cancer cell lines.[22][23] For example, a lactam containing a trifluoromethyl group showed significant effects on the viability of hepatocellular carcinoma cells.[23] The ability of the piperazine-2-one core to serve as a rigid scaffold for the precise positioning of pharmacophoric groups is a key advantage in the design of targeted cancer therapies.

Central Nervous System (CNS) Agents

The physicochemical properties of piperazine derivatives often make them suitable candidates for CNS-active drugs, as they can be designed to cross the blood-brain barrier.[6] The piperazine-2-one scaffold has been incorporated into molecules targeting various CNS receptors and transporters. For instance, derivatives have been investigated as dual inhibitors of serotonin and noradrenaline reuptake.[24] Chiral piperazin-2-one derivatives have also been used as carboxyl-terminal residues in dermorphin analogues to study their opiate activities.[25]

Table 1: Biological Activities of Representative Piperazine-2-one Derivatives

Therapeutic AreaTarget/MechanismRepresentative Compound ClassKey Structural FeaturesReference(s)
Antiviral Adenovirus DNA replicationTrisubstituted piperazin-2-ones2-benzofuran aryl substituent, C6-ethyl group[15]
Antibacterial Multiple targetsPiperazin-1-yl-N-1,3-thiazol-2-ylacetamidesFused pyridine ring systems[19]
Anticancer CytotoxicityTrifluoromethyl-substituted piperazin-2-oneTrifluoromethyl group[23]
CNS Serotonin/Noradrenaline Reuptake InhibitionN-substituted piperazine derivativesPhenyl ring substitutions[24]

Experimental Protocols: A Guide to Synthesis

General Procedure for the Synthesis of N-Substituted Piperazin-2-ones via Reductive Amination and Cyclization

This protocol outlines a general method for the synthesis of N-substituted piperazin-2-ones, a common strategy for introducing diversity at the N4 position.

Step 1: Reductive Amination

  • To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a β-keto ester (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino ester.

Step 2: Cyclization to Piperazin-2-one

  • Dissolve the crude amino ester in a high-boiling point solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperazin-2-one.

Protocol for a Cascade, Metal-Promoted Synthesis of Piperazin-2-ones

This protocol is based on a recently developed efficient one-pot synthesis.[1]

Materials:

  • Chloro allenylamide (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Primary amine (3.0 eq)

  • Silver nitrate (AgNO₃) (0.5 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

  • Acetonitrile (CH₃CN) as the solvent

Procedure:

  • To a reaction vessel, add the chloro allenylamide, aryl iodide, primary amine, silver nitrate, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add acetonitrile to the reaction vessel.

  • Heat the reaction mixture to 85-90 °C and stir for 16 hours.

  • After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired piperazin-2-one derivative.

Future Perspectives and Conclusion

The piperazine-2-one scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its synthetic tractability and ability to be decorated with a wide range of functional groups ensure its continued relevance in the quest for new and improved therapeutics.[5][6] Future research will likely focus on the development of more sophisticated and stereoselective synthetic methods to access novel and complex piperazine-2-one derivatives.[12]

The integration of computational chemistry and machine learning with traditional medicinal chemistry approaches will further accelerate the discovery of potent and selective modulators of various biological targets.[2] Scaffold hopping strategies, where the piperazine-2-one core is used to replace other less desirable heterocyclic systems, will also continue to be a valuable tool in drug design.

References

  • Thieme Chemistry. Synthesis of Piperazin-2-ones. Available from: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available from: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Georg Thieme Verlag. Available from: [Link]

  • Sanchez-Cespedes, J., et al. (2014). Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Antiviral Research, 108, 65-73. Available from: [Link]

  • Gudipati, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2947. Available from: [Link]

  • de la Fuente, C., et al. (2013). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 78(15), 7549-7561. Available from: [Link]

  • Esser, K., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247. Available from: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3537-3547. Available from: [Link]

  • Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. Available from: [Link]

  • Bal-Demir, O., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 25(21), 5178. Available from: [Link]

  • Bal-Demir, O., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available from: [Link]

  • Ghorai, P., & D'Souza, A. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15857-15881. Available from: [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry, 20(8), 753-780. Available from: [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Diana, G. D., et al. (1994). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Journal of Medicinal Chemistry, 37(15), 2421-2436. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Available from: [Link]

  • Khan, I., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(11), 105234. Available from: [Link]

  • ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF. Available from: [Link]

  • Stepanyan, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. Available from: [Link]

  • ScienceDirect. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link]

  • Nagani, A. F., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. Available from: [Link]

  • Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Available from: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • LinkedIn. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available from: [Link]

  • Asian Pacific Journal of Health Sciences. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Available from: [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6833. Available from: [Link]

  • Micheli, F., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4349-4353. Available from: [Link]

  • ResearchGate. Representative piperazine and piperazine-2-one pharmaceuticals and natural products. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • JETIR.org. A Mini Review on Piperizine Derivatives and their Biological Activity. Available from: [Link]

  • Zhang, M., et al. (2019). An antibacterial and biocompatible piperazine polymer. RSC Advances, 9(21), 11775-11783. Available from: [Link]

  • Kumar, S., et al. (2025). Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. Microbial Pathogenesis, 206, 107786. Available from: [Link]

  • NIPER. Scaffold Hopping in Drug Discovery. Available from: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

Sources

Methodological & Application

The Strategic Integration of Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Bioactive Conformations

In the landscape of contemporary drug discovery, the design of peptidomimetics—molecules that replicate the structural and functional attributes of peptides—is a paramount strategy for developing novel therapeutics with enhanced stability and oral bioavailability. A significant challenge in this field lies in constraining the inherent flexibility of peptide backbones to favor a bioactive conformation. The strategic incorporation of rigid scaffolds is a proven approach to address this, and among these, the 2-oxopiperazine core has emerged as a particularly valuable building block.[1][2] This guide details the application of a bespoke derivative, tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate , a chiral scaffold designed to impart specific conformational biases in peptidomimetic structures, often serving as a potent mimic of β-turns.[2]

The presence of the N-tert-butoxycarbonyl (Boc) group allows for orthogonal protection, enabling selective deprotection and subsequent elongation of the peptide chain from the exocyclic nitrogen. The ethyl group at the C2 position provides a specific side-chain functionality that can be crucial for molecular recognition at the target protein interface. This document provides a comprehensive overview of the synthesis of this key building block and its application in the construction of advanced peptidomimetics, tailored for researchers, medicinal chemists, and professionals in drug development.

Core Concepts & Strategic Advantages

The utility of the tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate scaffold is rooted in its unique structural features:

  • Conformational Rigidity: The cyclic nature of the 2-oxopiperazine ring significantly reduces the conformational freedom of the peptide backbone, pre-organizing the molecule into a specific three-dimensional structure.[1]

  • β-Turn Mimicry: The stereochemistry at the C2 position, in conjunction with the ring puckering, allows this scaffold to effectively mimic the canonical β-turn secondary structure found in many biologically active peptides.[2]

  • Chemical Tractability: The Boc-protected nitrogen provides a convenient handle for standard solid-phase or solution-phase peptide synthesis following deprotection.

  • Side-Chain Diversity: The synthesis allows for the introduction of various substituents at the C2 position, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Chiral Scaffold: A Step-by-Step Protocol

The enantioselective synthesis of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a critical first step. This protocol outlines a diastereoselective alkylation approach starting from the readily available tert-butyl 3-oxopiperazine-1-carboxylate.

Protocol 1: Diastereoselective Synthesis of (R)- or (S)-tert-Butyl 2-Ethyl-3-oxopiperazine-1-carboxylate

This protocol is adapted from established methods for the stereoselective alkylation of 2-oxopiperazines. The choice of chiral auxiliary or catalyst is crucial for achieving high diastereoselectivity.

Materials:

  • tert-Butyl 3-oxopiperazine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable strong base

  • Ethyl iodide (or ethyl triflate for higher reactivity)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.1 eq) in THF to the stirred solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add ethyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diastereomer of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate.

Expected Outcome & Characterization:

The yield and diastereoselectivity of this reaction are highly dependent on the specific conditions and any chiral auxiliaries used. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC can be used to determine the diastereomeric excess.

Parameter Typical Value
Yield 60-85%
Diastereomeric Ratio >95:5
Appearance White to off-white solid

Application in Peptidomimetic Synthesis

Once the chiral 2-ethyl-3-oxopiperazine scaffold is obtained, it can be incorporated into a peptide sequence. This typically involves two key steps: N-Boc deprotection and subsequent coupling with an amino acid or peptide fragment.

Workflow for Peptidomimetic Elongation

G start Start: (R/S)-tert-Butyl 2-ethyl-3-oxopiperazine-1-carboxylate deprotection Step 1: N-Boc Deprotection (e.g., TFA in DCM) start->deprotection amine_salt Intermediate: 2-Ethyl-3-oxopiperazinium trifluoroacetate salt deprotection->amine_salt neutralization Neutralization (e.g., DIEA) amine_salt->neutralization free_amine Reactive Intermediate: (R/S)-2-Ethyl-3-oxopiperazine neutralization->free_amine coupling Step 2: Peptide Coupling (e.g., HATU, HOBt, DIEA) free_amine->coupling product Product: Elongated Peptidomimetic coupling->product amino_acid Fmoc-AA-OH or Peptide Fragment amino_acid->coupling

Caption: Workflow for incorporating the scaffold.

Protocol 2: N-Boc Deprotection

This is a standard procedure for the removal of the tert-butoxycarbonyl protecting group under acidic conditions.

Materials:

  • (R/S)-tert-Butyl 2-ethyl-3-oxopiperazine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-Boc protected scaffold (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Acid Treatment: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Neutralization (Optional, for immediate use): For direct use in the next coupling step, the resulting TFA salt can be neutralized in situ with a non-nucleophilic base like diisopropylethylamine (DIEA).

  • Work-up (for isolation): If isolation of the free amine is required, carefully neutralize the residue with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: Peptide Coupling

This protocol describes the coupling of the deprotected 2-ethyl-3-oxopiperazine scaffold with a standard Fmoc-protected amino acid.

Materials:

  • Deprotected 2-ethyl-3-oxopiperazine (TFA salt or free base)

  • Fmoc-protected amino acid (Fmoc-AA-OH) (1.1 eq)

  • HATU (1.1 eq) or HBTU/HOBt (1.1 eq) as a coupling agent

  • Diisopropylethylamine (DIEA) (3.0 eq if starting from TFA salt, 2.0 eq if starting from free base)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • Pre-activation: In a separate flask, dissolve the Fmoc-amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIEA (2.0 eq) to the pre-activation mixture and stir for 5-10 minutes at room temperature.

  • Coupling Reaction: Dissolve the deprotected 2-ethyl-3-oxopiperazine (1.0 eq, as TFA salt) in anhydrous DMF and add DIEA (1.0 eq) to neutralize the salt. To this solution, add the activated amino acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting peptidomimetic by silica gel column chromatography or preparative HPLC.

Structural Implications and Mechanistic Insights

The introduction of the 2-ethyl-3-oxopiperazine unit imposes significant conformational constraints on the peptide backbone. The puckering of the six-membered ring, combined with the stereochemistry at the C2 position, directs the orientation of the flanking peptide residues.

G cluster_0 Peptidomimetic with Scaffold cluster_1 Induced β-Turn Conformation A N-terminus Scaffold [2-Ethyl-3-oxopiperazine] A->Scaffold Amide Bond B C-terminus Scaffold->B Amide Bond Turn Rigidified Turn Structure Scaffold->Turn Induces

Caption: Scaffold-induced conformational constraint.

NMR studies on similar 2-oxopiperazine-containing peptides have shown the propensity of this scaffold to induce an inverse γ-turn or a β-turn conformation.[2] This pre-organization can lead to a significant enhancement in binding affinity for the target receptor by reducing the entropic penalty of binding. The ethyl group at the C2 position can then be oriented to interact with a specific hydrophobic pocket in the binding site, further enhancing potency and selectivity.

Conclusion and Future Perspectives

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a powerful and versatile tool in the arsenal of the medicinal chemist. Its stereocontrolled synthesis and straightforward incorporation into peptide chains provide a reliable method for introducing conformational rigidity and exploring novel chemical space. The protocols detailed herein offer a robust framework for the synthesis and application of this valuable scaffold. Future work in this area will likely focus on the development of novel C2-substituted analogs and their incorporation into combinatorial libraries for the high-throughput screening of new drug candidates. The continued exploration of such conformationally constrained peptidomimetics holds immense promise for the discovery of next-generation therapeutics.

References

  • Scott, M. S., et al. (2013). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Retrieved February 13, 2026, from [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Retrieved February 13, 2026, from [Link]

  • Mordini, A., et al. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]

  • Pellicciari, R., et al. (2019). Enantioselective synthesis of chiral BCPs. PMC. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2010). Mastering chiral substituted 2-oxopiperazines. Retrieved February 13, 2026, from [Link]

  • Semantic Scholar. (2010). Mastering chiral substituted 2-oxopiperazines. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]

  • Winkler, D. F. H., et al. (2017). Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activator of Transcription 3: Evaluation and Molecular Modeling. PMC. Retrieved February 13, 2026, from [Link]

  • Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. Retrieved February 13, 2026, from [Link]

  • Hojo, H., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. Retrieved February 13, 2026, from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved February 13, 2026, from [Link]

  • Reddy, P. V. N., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Retrieved February 13, 2026, from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2023). PMC. Retrieved February 13, 2026, from [Link]

  • Slideshare. (n.d.). Global and local restrictions Peptidomimetics. Retrieved February 13, 2026, from [Link]

Sources

Application Notes & Protocols: One-Pot Cyclization Methods for 2-Substituted 3-Oxopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-Substituted 3-Oxopiperazines in Modern Drug Discovery

The 2-substituted 3-oxopiperazine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its ability to serve as a conformationally constrained dipeptide mimic, presenting substituents in a well-defined three-dimensional orientation. This structural rigidity allows for precise interactions with biological targets, leading to enhanced potency and selectivity.[2] Molecules incorporating this motif have demonstrated a wide array of pharmacological activities, including applications as anticancer, antiviral, and neuroactive agents.[3][4][5]

Traditional multi-step syntheses of these valuable heterocycles are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant waste generation. One-pot cyclization methods have emerged as a powerful and elegant solution to these challenges. By combining multiple synthetic transformations into a single, uninterrupted sequence, these approaches offer increased efficiency, atom economy, and a more streamlined workflow.[6] This guide provides detailed protocols and mechanistic insights into two prominent one-pot strategies for the synthesis of 2-substituted 3-oxopiperazines, tailored for researchers and scientists in drug development.

Method 1: Ugi Multicomponent Reaction Followed by Intramolecular Cyclization

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, renowned for its ability to generate complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step.[7][8] By strategically choosing bifunctional reactants, the Ugi adduct can be designed to undergo a subsequent intramolecular cyclization to yield the desired 3-oxopiperazine ring system. A particularly effective strategy involves the use of an N-protected α-amino acid as the carboxylic acid component and a suitably functionalized diamine.

Causality and Mechanistic Insights

This one-pot process is driven by the initial, rapid formation of the Ugi adduct. The subsequent cyclization is an intramolecular aminolysis, where the free amine of the diamine component attacks the ester carbonyl, leading to the formation of the six-membered piperazinone ring. The choice of protecting group on the α-amino acid is critical to prevent side reactions and to be easily removable under conditions that do not compromise the newly formed heterocyclic core. The entire sequence can often be performed in a single reaction vessel by adjusting the reaction conditions to favor the final cyclization step after the initial Ugi condensation.[9]

Experimental Workflow: Ugi-Based One-Pot Synthesis

Ugi_Workflow cluster_0 Step 1: Ugi Four-Component Reaction cluster_1 Step 2: Deprotection & Cyclization A N-Boc-α-amino acid Ugi_Adduct Ugi Adduct (Acyclic Intermediate) A->Ugi_Adduct B Aldehyde B->Ugi_Adduct C N-monoprotected ethylenediamine C->Ugi_Adduct D Isocyanide D->Ugi_Adduct Deprotection Deprotection (e.g., TFA) Ugi_Adduct->Deprotection Add Acid Cyclization Intramolecular Cyclization Deprotection->Cyclization Spontaneous Final_Product 2-Substituted 3-Oxopiperazine Cyclization->Final_Product

Caption: Workflow for the Ugi-based one-pot synthesis of 2-substituted 3-oxopiperazines.

Detailed Protocol: Synthesis of a 2-Substituted 3-Oxopiperazine via Ugi-4CR and Cyclization

This protocol describes a general procedure. Specific substrates may require optimization of reaction times and purification methods.

Materials:

  • N-Boc-α-amino acid (e.g., N-Boc-phenylalanine) (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • N-Boc-ethylenediamine (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ugi Reaction:

    • To a solution of the N-Boc-α-amino acid (1.0 eq) in methanol (0.5 M), add the aldehyde (1.0 eq) and N-Boc-ethylenediamine (1.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the isocyanide (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 24 hours. The reaction can be monitored by TLC or LC-MS to confirm the formation of the Ugi adduct.

  • Deprotection and Cyclization:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the crude Ugi adduct in dichloromethane (DCM, 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until deprotection is complete (monitor by TLC or LC-MS).

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until the effervescence ceases and the pH is basic.

    • The intramolecular cyclization to the 3-oxopiperazine occurs during the basic workup.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted 3-oxopiperazine.

Method 2: Tandem Knoevenagel Condensation/Asymmetric Epoxidation/Domino Ring-Opening Cyclization

For the stereoselective synthesis of 3-substituted 2-oxopiperazines, a powerful one-pot cascade reaction has been developed.[10][11] This elegant sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC), providing access to enantioenriched products from simple starting materials.

Causality and Mechanistic Insights

The sequence is initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and an activated acetonitrile (e.g., phenylsulfonylacetonitrile) to form an electron-deficient alkene. This alkene is then subjected to an in-situ asymmetric epoxidation, often catalyzed by a chiral catalyst, to generate a chiral epoxide. The final and key step is the domino ring-opening cyclization. A 1,2-diamine is added, which first acts as a nucleophile to open the epoxide ring. The resulting intermediate then undergoes a subsequent intramolecular cyclization to form the 3-oxopiperazine ring. The stereochemistry of the final product is controlled during the asymmetric epoxidation step.[10][11]

Reaction Pathway: Tandem Synthesis of Chiral 3-Oxopiperazines

Tandem_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Asymmetric Epoxidation cluster_2 Step 3: Domino Ring-Opening Cyclization Aldehyde Aldehyde Alkene Alkene Intermediate Aldehyde->Alkene Acetonitrile Activated Acetonitrile Acetonitrile->Alkene Epoxidation Asymmetric Epoxidation Alkene->Epoxidation Chiral Catalyst, Oxidant Epoxide Chiral Epoxide Epoxidation->Epoxide DROC Addition of 1,2-Diamine Epoxide->DROC Final_Product Chiral 3-Substituted 2-Oxopiperazine DROC->Final_Product

Caption: Pathway for the tandem synthesis of chiral 2-substituted 3-oxopiperazines.

Detailed Protocol: Asymmetric One-Pot Synthesis of a 3-Aryl-2-oxopiperazine

This protocol is based on a reported method and may require optimization for different substrates.[10][11]

Materials:

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)

  • (Phenylsulfonyl)acetonitrile (1.0 eq)

  • Quinine-derived urea catalyst (e.g., eQNU) (0.1 eq)

  • Anhydrous toluene

  • Cumyl hydroperoxide (CHP) (1.1 eq)

  • 1,2-Ethylenediamine (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic aldehyde (1.0 eq), (phenylsulfonyl)acetonitrile (1.0 eq), and the quinine-derived urea catalyst (0.1 eq) in anhydrous toluene (to achieve a concentration of approx. 0.3 M).

    • Stir the mixture at room temperature until the aldehyde is consumed (typically 1-2 hours, monitor by TLC).

  • Asymmetric Epoxidation:

    • Dilute the reaction mixture with additional anhydrous toluene to a concentration of approximately 0.02 M.

    • Cool the flask to -20 °C.

    • Add cumyl hydroperoxide (1.1 eq) dropwise.

    • Stir the reaction at -20 °C for 24-48 hours. Monitor the formation of the epoxide by TLC or LC-MS.

  • Domino Ring-Opening Cyclization (DROC):

    • To the cold reaction mixture, add 1,2-ethylenediamine (1.2 eq) followed by triethylamine (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the enantioenriched 3-aryl-2-oxopiperazine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Comparative Summary and Application Guidance

The choice between these one-pot methodologies depends on the specific synthetic goals, such as the desired substitution pattern, stereochemical requirements, and available starting materials.

FeatureMethod 1: Ugi-Based SynthesisMethod 2: Tandem Cascade Synthesis
Key Advantage High diversity from 4 variable inputs.Access to enantioenriched products.
Stereocontrol Generally produces racemates unless chiral starting materials are used.High enantioselectivity controlled by the catalyst.
Substrate Scope Broad; tolerates a wide range of aldehydes, amines, and isocyanides.Primarily demonstrated for aryl and alkyl aldehydes.
Typical Yields Moderate to good (30-70% over 3 steps).[9]Good (38-90% overall).[10][11]
Ideal Application Rapid generation of libraries for screening.Synthesis of specific, optically active drug candidates.

Expert Insights:

  • For rapid lead generation and structure-activity relationship (SAR) studies, the Ugi-based method is unparalleled in its ability to quickly generate a diverse array of analogs by simply varying the four starting components.[12][13]

  • When the synthesis of a single, enantiomerically pure stereoisomer is the primary objective, as is often the case in late-stage drug development, the tandem cascade approach offers a highly efficient and stereocontrolled route.[10][11]

  • It is crucial to carefully select and purify all reagents, especially for the tandem cascade, as impurities can poison the catalyst and diminish the enantioselectivity.

By leveraging these powerful one-pot strategies, researchers can significantly accelerate the synthesis of novel 2-substituted 3-oxopiperazines, facilitating the discovery and development of next-generation therapeutics.

References

  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. Accounts of Chemical Research, 29(3), 123–131. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. [Link]

  • Müller, T. J. J. (2011). Multi-Component and Domino Reactions in Heterocyclic Chemistry. In MCR 2009 (pp. 33-35). Springer, New York, NY. [Link]

  • Sergeev, D., Danov, S., & Ovlasi, A. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218–229. [Link]

  • L'abbate, F., Annunziata, A., Pesciaioli, F., Gualandi, A., & Cozzi, P. G. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3335–3344. [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. [Link]

  • Wikipedia. (2023). Ugi reaction. [Link]

  • Szczerba, T., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Medicinal Chemistry Research, 32, 2235–2247. [Link]

  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 88-96. [Link]

  • Singh, U. P., & Singh, R. K. (2022). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2601. [Link]

  • Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Optically Pure 2-Ethyl-3-Oxopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization During Synthesis Target Molecule: (S)-2-ethyl-3-oxopiperazine (derived from L-2-aminobutyric acid) Audience: Medicinal Chemists, Process Development Scientists

Diagnostic Hub: Where Did the Chirality Go?

Before modifying your protocol, use this diagnostic flowchart to pinpoint the exact stage of racemization. In the synthesis of 2-substituted-3-oxopiperazines, the loss of enantiomeric excess (ee%) is rarely random; it is a deterministic consequence of specific mechanistic failures.

RacemizationDiagnostic Start Start: Low ee% Observed CheckSM 1. Check Starting Material (L-2-Aminobutyric Acid Ester) Start->CheckSM SM_Racemic SM is Racemic? CheckSM->SM_Racemic Step1 2. Analyze Intermediate: Linear N-Alkylated Precursor Coupling_Racemic Intermediate Racemic? Step1->Coupling_Racemic Step2 3. Analyze Final Product: After Cyclization Sol_Base Issue: Base-Catalyzed Enolization (pK_a mismatch) Step2->Sol_Base Low ee% (Strong Base Used) Sol_Thermal Issue: Thermal Epimerization (Cyclization Temp too High) Step2->Sol_Thermal Low ee% SM_Racemic->Step1 No Sol_Source Issue: Vendor Quality/Storage Action: Repurify or Switch Vendor SM_Racemic->Sol_Source Yes Coupling_Racemic->Step2 No Coupling_Racemic->Sol_Base Yes (Alkylation Route) Sol_Azlactone Issue: Azlactone Formation (Activation Strategy) Coupling_Racemic->Sol_Azlactone Yes (Amide Coupling Route)

Figure 1: Diagnostic logic for isolating the racemization event.

Technical Deep Dive: The Mechanics of Failure

To prevent racemization, one must understand the specific vulnerabilities of the 2-ethyl-3-oxopiperazine scaffold. The core issue lies in the acidity of the C2 proton.[1]

The C2 Vulnerability

The C2 position (carrying the ethyl group) is the "chiral anchor." In the final ring structure, this carbon is


 to the amine (N1) and 

to the carbonyl (C3). However, during synthesis—specifically the precursor stage—this carbon is often

to an ester or activated amide , drastically increasing its acidity (

).
Mechanism 1: Azlactone Formation (The "Activation" Trap)

If your route involves coupling N-protected 2-aminobutyric acid (Aba) to a glycine derivative, you risk forming an oxazolone (azlactone) intermediate.

  • Trigger: Activation of the carboxylic acid of N-acyl-Aba.

  • Consequence: The carbonyl oxygen attacks the activated acid, forming a 5-membered ring. This ring aromatizes easily by deprotonating C2, destroying chirality.

  • Prevention: Never activate the chiral amino acid if possible. Instead, use the chiral amino acid as the nucleophile (amine) and activate the achiral partner (Glycine).

Mechanism 2: Base-Catalyzed Enolization

If synthesizing via N-alkylation of 2-aminobutyric acid ester:

  • Trigger: Using a base (e.g.,

    
    , 
    
    
    
    ) strong enough to deprotonate the
    
    
    -proton of the ester.
  • Consequence: Formation of a planar enolate.[2] Reprotonation occurs indiscriminately from either face.

  • Prevention: Use bases with

    
     values below that of the ester 
    
    
    
    -proton (e.g.,
    
    
    ,
    
    
    ) and strictly control temperature.

Troubleshooting Guide (FAQ)

Q1: I am using the "Chloroacetyl Chloride" route. Why is my product partially racemic?

Scenario: You reacted (S)-2-aminobutyric acid ethyl ester with chloroacetyl chloride, then aminated and cyclized. Diagnosis: The racemization likely occurred during the first acylation step .

  • Explanation: While chloroacetyl chloride is highly reactive, the HCl byproduct creates a locally acidic environment, while the base (added to quench HCl) can cause transient high-pH zones. If you used excess triethylamine or pyridine, you likely deprotonated the

    
    -carbon of the amino ester.
    
  • Fix: Use a biphasic system (Schotten-Baumann conditions) with inorganic base (

    
    ) or maintain strictly stoichiometric weak organic base (
    
    
    
    - N-methylmorpholine) at
    
    
    .
Q2: Can I use NaH for the cyclization step?

Answer: Absolutely not.

  • Reason: Sodium hydride is a strong base (

    
    ). It will quantitatively deprotonate the C2 position of your precursor ester (
    
    
    
    ), leading to immediate and total racemization.
  • Alternative: Cyclization of the linear amino-ester precursor (e.g.,

    
    ) often occurs spontaneously or with mild heating (
    
    
    
    ) in alcoholic solvents. If a base is needed, use catalytic DBU or TBD, but monitor reaction time closely.
Q3: My chiral HPLC shows a "shoulder" peak. Is this the enantiomer?

Answer: It might be, but check for diastereomers first if you have other chiral centers.

  • Validation: If 2-ethyl-3-oxopiperazine is your only chiral center, the shoulder is likely the enantiomer.

  • Protocol: Run a racemization standard. Deliberately synthesize the racemic compound (using DL-2-aminobutyric acid) to confirm the retention time of the unwanted enantiomer.

Validated Protocol: The "Safe Nucleophile" Strategy

This protocol minimizes racemization by ensuring the chiral center (on 2-aminobutyric acid) is never subjected to activating conditions. We utilize the chiral amine as the nucleophile.

Route: N-Alkylation of (S)-2-Aminobutyric Acid Ethyl Ester with N-Boc-Glycinal (Reductive Amination) followed by Cyclization.

Reagents
  • (S)-2-Aminobutyric acid ethyl ester HCl salt (1.0 equiv)

  • N-Boc-Glycinal (1.1 equiv) [Freshly prepared or commercial]

  • NaBH(OAc)3 (1.5 equiv)

  • DIPEA (1.0 equiv - strictly controlled)

  • DCM/TFA (1:1) for deprotection[1][3][4][5]

  • Methanol/Et3N for cyclization

Step-by-Step Workflow
Phase 1: Reductive Amination (The Coupling)
  • Dissolution: Dissolve (S)-2-aminobutyric acid ethyl ester HCl in DCM.

  • Neutralization: Add DIPEA (1.0 equiv) at

    
    . Critical: Do not use excess base.
    
  • Imine Formation: Add N-Boc-Glycinal. Stir for 30 min at

    
    .
    
  • Reduction: Add

    
     in portions. Allow to warm to RT over 4 hours.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
    • Checkpoint: The chiral center is stable here because it is an amine, not an imine/enamine, for the majority of the reaction, and conditions are mild.

Phase 2: Deprotection & Cyclization
  • Boc Removal: Treat the intermediate with DCM/TFA (1:1) for 1 hour at RT. Concentrate in vacuo to remove excess TFA.

  • Cyclization: Redissolve the crude salt in anhydrous Methanol.

  • Neutralization: Add

    
     dropwise until pH is neutral (pH 7-8). Do not exceed pH 8.
    
  • Reflux: Heat to

    
     for 4-12 hours. Monitor by LCMS.
    
    • Why this works: The primary amine (from Glycine) attacks the ethyl ester. The chiral center (C2) is part of the leaving group side (the ester alcohol leaves) but the carbon itself is not the electrophile. The risk of racemization is low unless the pH is high enough to deprotonate the C2 proton.

Quantitative Data Summary
ParameterRecommended RangeCritical Failure Limit
Coupling Temp


Base Equivalents 1.0 - 1.1 equiv

equiv
Cyclization pH 7.0 - 8.0

Solvent Water Anhydrous (<0.1%)> 1% (Hydrolysis risk)

Visualizing the Pathway

The following diagram illustrates the "Safe Nucleophile" pathway versus the "Risky Activation" pathway.

SynthesisPathways Start Start: (S)-2-Aminobutyric Acid Activate Path A (Risky): Activate Acid (e.g., with EDC/NHS) Start->Activate Esterify Path B (Safe): Esterify Acid (Protect C-terminus) Start->Esterify Azlactone Azlactone Intermediate (High Racemization Risk) Activate->Azlactone Spontaneous CouplingA Coupling with Glycine Ester Azlactone->CouplingA Racemic Mixture Product Product: (S)-2-Ethyl-3-Oxopiperazine CouplingA->Product Low ee% RedAmin Reductive Amination with N-Boc-Glycinal Esterify->RedAmin Chiral Center Stable Cyclize Deprotect & Cyclize (Intramolecular Amidation) RedAmin->Cyclize Cyclize->Product High ee%

Figure 2: Comparison of synthetic strategies. Path B is recommended for optical purity.

References

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for pKa values of alpha-protons in esters and amides).
  • Palomo, C., et al. (2012). "Catalytic Asymmetric Synthesis of Piperazinones." Journal of the American Chemical Society. Link (Context for catalytic approaches to chiral piperazinones).

  • Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of 3-Substituted Piperazin-2-ones." Journal of Combinatorial Chemistry. Link (Protocols for cyclization conditions).

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." Link (General guidelines for preventing racemization in amide coupling).

Sources

Technical Support Center: Troubleshooting Solubility Issues with Boc-Protected Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Boc-Protected Piperazinones. As a Senior Application Scientist, I understand that navigating the complexities of synthetic chemistry requires both a deep understanding of reaction mechanisms and practical, field-tested solutions to common experimental hurdles. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of these critical intermediates.

The tert-butyloxycarbonyl (Boc) group is an invaluable tool in organic synthesis, offering robust protection for amine functionalities.[1][2][3] However, its introduction can significantly alter the physicochemical properties of a molecule, often leading to challenging solubility profiles. This guide will delve into the causality behind these issues and provide actionable protocols to overcome them, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: Why has the solubility of my piperazinone derivative decreased significantly after Boc protection?

A1: The addition of a Boc group introduces a bulky, nonpolar tert-butyl moiety.[4] This fundamentally changes the molecule's overall polarity. While the parent piperazinone may have exhibited some aqueous solubility due to the presence of polar N-H bonds capable of hydrogen bonding, the Boc-protected version becomes significantly more lipophilic (fat-soluble) and less soluble in polar solvents like water. The large, hydrophobic surface area of the Boc group shields the polar amide and carbamate functionalities, reducing their interaction with polar solvent molecules.

Q2: My Boc-protected piperazinone is an oil and won't solidify or crystallize. What's happening?

A2: This is a common issue that can stem from several factors.[5] Often, the product is not as pure as initially thought. Residual solvents or impurities can act as "anti-solvents" or disrupt the crystal lattice formation.[5] Even small amounts of unreacted starting material or byproducts can inhibit crystallization. Additionally, some Boc-protected compounds are inherently low-melting solids or amorphous oils at room temperature.[5] It's also possible that the compound is hygroscopic, absorbing moisture from the atmosphere, which can prevent solidification.[5]

Q3: In which solvents are Boc-protected piperazinones typically soluble?

A3: Generally, these compounds exhibit good solubility in a range of common organic solvents.[6] These include:

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Dioxane, Diethyl ether[7][8]

  • Esters: Ethyl acetate

  • Alcohols: Methanol, Ethanol (solubility may be more limited)[9]

  • Aprotic polar solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)[10]

It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific derivative.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Poor Solubility in the Desired Reaction Solvent

If your Boc-protected piperazinone is not dissolving sufficiently in the solvent required for your next synthetic step, consider the following strategies.

Underlying Cause: A mismatch between the polarity of your compound and the solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility.

Detailed Protocols:

  • Solvent Mixtures: Often, a combination of solvents can achieve the desired solubility. For instance, if your compound has poor solubility in a nonpolar solvent like toluene, adding a small amount of a more polar co-solvent like THF or DCM can significantly improve solubility. Start with a 10:1 ratio and gradually increase the proportion of the co-solvent.

  • Gentle Heating: Applying gentle heat (e.g., 40-60 °C) can increase the solubility of your compound.[5] However, be mindful of the thermal stability of your molecule. Monitor for any signs of degradation, such as a change in color.

  • Aprotic Polar Solvents: Solvents like DMF and DMSO are excellent at dissolving a wide range of organic compounds. However, their high boiling points can make them difficult to remove during workup.

Issue 2: Product Oiling Out or Failing to Crystallize

When your purified Boc-protected piperazinone remains an oil, the following steps can help induce solidification.

Underlying Cause: Presence of impurities, residual solvent, or the inherent nature of the compound.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the sample under high vacuum, possibly with gentle heating.[5]

  • Solvent Trituration/Precipitation:

    • Dissolve the oily product in a minimal amount of a good solvent (e.g., DCM or ethyl acetate).

    • Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes or diethyl ether) while stirring vigorously.

    • If the product precipitates as a solid, collect it by filtration. If it oils out again, try cooling the mixture in an ice bath or even a dry ice/acetone bath.

  • Seed Crystal Introduction: If you have a small amount of solid material from a previous batch, adding a tiny seed crystal to the oil can initiate crystallization.[11][12]

  • pH Adjustment (for derivatives with ionizable groups): If your piperazinone derivative contains an acidic or basic functional group elsewhere in the molecule, adjusting the pH of an aqueous solution can sometimes induce precipitation.[5] For example, if you have a carboxylic acid, dissolving the compound in a basic aqueous solution and then slowly acidifying it might cause the neutral compound to precipitate.[5]

Issue 3: Solubility Changes with pH

The solubility of piperazinone derivatives, even when Boc-protected, can be influenced by pH if other ionizable groups are present.

Underlying Principle: The protonation state of acidic or basic functional groups on the molecule will affect its overall charge and polarity, and thus its solubility in aqueous media.[13] Piperazine itself has two basic nitrogen atoms, and its ionization state is pH-dependent.[14] While one nitrogen is protected by the Boc group, the other may still be protonated at low pH. Furthermore, piperazine derivatives can enhance permeability in a pH-dependent manner.[15][16]

Visualizing pH Effects:

Sources

Optimizing purification of 1-Boc-2-ethyl-3-oxopiperazine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Knowledge Base for a specialized purification support center. It addresses the specific chemical challenges of 1-Boc-2-ethyl-3-oxopiperazine —a molecule that combines the acid-sensitivity of a carbamate (Boc) with the high polarity and hydrogen-bonding potential of a lactam (cyclic amide).

Topic: Purification of 1-Boc-2-ethyl-3-oxopiperazine Status: Verified Last Updated: February 13, 2026 Tags: #Boc-Protection #Lactam #FlashChromatography #Tailing #SilicaNeutralization

📋 Executive Summary

Purifying 1-Boc-2-ethyl-3-oxopiperazine presents a "polarity vs. stability" paradox. The lactam moiety requires polar solvents (often causing tailing), while the Boc group is sensitive to the acidic nature of silica gel, leading to on-column decomposition. This guide provides the protocols to neutralize silica, optimize resolution, and visualize this weak chromophore.

🔧 Troubleshooting Tickets (FAQs)

🎫 Ticket #001: "My product decomposes on the column."

Symptom: The crude NMR shows a clean Boc signal (1.45 ppm, s, 9H), but after chromatography, the yield is low, and you see a baseline spot or a new polar impurity (the free amine). Root Cause: Silica Acidity. Standard silica gel has a pH of ~6.5–7.0, but its surface silanols (Si-OH) act as weak Lewis acids. This is sufficient to cleave the acid-labile Boc group during slow elutions or if the compound "sits" on the column. Solution: You must neutralize the stationary phase.

  • The Fix: Pre-treat the silica column with 1% Triethylamine (Et₃N) in your starting solvent.

  • The Mechanism: Et₃N coordinates with the acidic surface silanols, effectively "capping" them and preventing them from protonating the Boc carbonyl oxygen.

🎫 Ticket #002: "The peak is streaking/tailing badly."

Symptom: The product elutes over 10–20 test tubes, co-eluting with impurities. Root Cause: Lactam Hydrogen Bonding. The amide (N-H and C=O) in the 3-oxopiperazine ring forms strong Hydrogen bonds with the silica surface. Solution: Displace the interaction using a "Polar Modifier."

  • Standard approach: Switch from Hexane/EtOAc to DCM/MeOH (95:5).

  • Better approach (if streaking persists): Use Acetone instead of EtOAc. Acetone is a better H-bond acceptor and often sharpens amide peaks without the risk of silica dissolution associated with high MeOH concentrations.

  • Pro Tip: If using Et₃N for stability (Ticket #001), it also fixes tailing by competing for the binding sites.

🎫 Ticket #003: "I can't see the spots on TLC."

Symptom: The compound has weak UV activity. 1-Boc-2-ethyl-3-oxopiperazine lacks a strong chromophore (no aromatic ring). The amide absorption (~210 nm) is often masked by solvent cutoff (EtOAc absorbs up to 256 nm). Solution: Use specific chemical stains.[1][2]

  • Primary: KMnO₄ (Potassium Permanganate) . The amide and the ethyl group will oxidize, appearing as a bright yellow spot on a purple background.

  • Secondary (The "Boc Trick"): Ninhydrin .[3]

    • Standard: Ninhydrin stains free amines. It will not stain your Boc-protected product at room temp.

    • The Trick: Heat the TLC plate vigorously with a heat gun until it is very hot. The heat cleaves the Boc group on the plate. Continue heating, and the spot will eventually turn red/brown (or faint blue) as the now-free amine reacts.

🧪 Standard Operating Procedures (SOPs)

SOP-A: Preparation of Neutralized Silica Column

Use this protocol for all Boc-protected piperazinone purifications.

StepActionRationale
1 Slurry Preparation Mix Silica Gel 60 with Hexane containing 1% Et₃N .
2 Packing Pour slurry into the column. Flush with 2 column volumes (CV) of the same solvent.
3 Equilibration Flush with 100% Hexane (or starting non-polar solvent) to remove excess Et₃N.
4 Loading Load sample. Do not use acid in the loading solvent.
5 Elution Run gradient. If tailing returns, add 0.1% Et₃N to the eluent.
SOP-B: Recommended Solvent Systems

Based on polarity of 1-Boc-2-ethyl-3-oxopiperazine (Moderately Polar).

SystemRatioApplicationNotes
Hexane / EtOAc 1:1 to 0:1Initial TrialOften insufficient for moving the lactam off the baseline.
DCM / MeOH 98:2 to 90:10Recommended Excellent solubility. Watch for silica dissolution at >10% MeOH.
Tol / Acetone 4:1 to 1:1AlternativeToluene provides

-interaction; Acetone sharpens peaks. Good if DCM is restricted.

📊 Visual Logic & Workflows

Diagram 1: Troubleshooting Logic Tree

Follow this decision matrix when your purification fails.

PurificationLogic Start Issue Detected Decomp Decomposition? (New polar spot / Low Mass) Start->Decomp Streak Streaking / Tailing? Start->Streak Invisible Invisible on TLC? Start->Invisible Neutralize Action: Pre-treat Silica with 1% Et3N Decomp->Neutralize Cause: Acidic Silanols Modifier Action: Switch Solvent DCM:MeOH or Add 1% Et3N Streak->Modifier Cause: Lactam H-Bonding Stain Action: Use KMnO4 or High-Heat Ninhydrin Invisible->Stain Cause: Weak Chromophore

Figure 1: Decision matrix for diagnosing common chromatography failures with Boc-piperazinones.

Diagram 2: The "Buffered Silica" Workflow

Visualizing the neutralization process to prevent Boc cleavage.

BufferedSilica cluster_0 Step 1: Neutralization cluster_1 Step 2: Wash cluster_2 Step 3: Purification Mix Slurry Silica in Hexane + 1% Et3N Pack Pack Column Mix->Pack Flush Flush with Pure Hexane (2 CV) Pack->Flush Load Load Sample (Dry Load preferred) Flush->Load Elute Elute: DCM/MeOH Gradient Load->Elute

Figure 2: Step-by-step workflow for preparing a base-deactivated silica column.

📚 References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. (Foundational text on Flash Chromatography parameters). Link

  • Sigma-Aldrich Technical Bulletin. Boc-Protected Amino Groups: Stability and Cleavage. (Details acid sensitivity of Boc groups). Link

  • Biotage Application Note. Strategies for the Purification of Synthetic Products: Amides and Amines. (Discusses use of TEA and polar modifiers for lactams). Link

  • Reach Devices. TLC Stains and Visualization Methods. (Source for Ninhydrin/Boc heating visualization technique). Link

Sources

Technical Support Center: Stability & Handling of Hygroscopic Oxopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preservation of physicochemical integrity for hygroscopic 2,5-diketopiperazine (DKP) and oxopiperazine scaffolds.

Executive Brief: The Hygroscopic Challenge

Why is this critical? Oxopiperazine derivatives (often structurally related to 2,5-diketopiperazines) are privileged scaffolds in drug discovery due to their peptidomimetic properties and rigid heterocyclic structure. However, their polar amide functionalities make them prone to hygroscopicity (moisture uptake).

Moisture is not merely a physical contaminant; it is a chemical catalyst.[1] In oxopiperazines, absorbed water facilitates:

  • Hydrolytic Ring Opening: Cleavage of the amide bond to form linear dipeptides or amino acid derivatives.

  • Epimerization: Water acts as a medium for proton exchange at the

    
    -carbon, leading to loss of stereochemical purity.
    
  • Plasticization: Water lowers the glass transition temperature (

    
    ), increasing molecular mobility and accelerating degradation kinetics.
    

Troubleshooting Guide (FAQ)

Direct solutions to common experimental failures.

Q1: "My solid standard has turned into a sticky gum or liquid. Is it recoverable?"

Diagnosis: Deliquescence.[2][3] The relative humidity (RH) of your storage environment exceeded the Critical Relative Humidity (CRH) of the compound. The solid dissolved in its own sorbed water.

Action:

  • Do NOT heat blindly. Heating a dissolved oxopiperazine often accelerates hydrolysis (ring-opening) rather than drying it, especially if trace acids/bases are present.

  • Lyophilization (Freeze-Drying): This is the only safe recovery method. Dissolve the gum fully in a dry, non-reactive solvent (e.g., anhydrous 1,4-dioxane or t-butanol) and lyophilize to restore the amorphous or crystalline solid.

  • Prevention: Store below the CRH. If unknown, assume CRH < 30%.

Q2: "LC-MS shows a new peak at [M+18] and [M+18+18]. What is happening?"

Diagnosis: Hydrolysis (Ring Opening). The [M+18] peak corresponds to the addition of water (


), indicating the cleavage of one amide bond in the piperazine ring.

Mechanism: Unlike linear peptides, the constrained oxopiperazine ring can be strained. In the presence of moisture and trace acidic/basic impurities (often left over from synthesis, like TFA salts), the carbonyl carbon becomes susceptible to nucleophilic attack by water.

Action:

  • Check the pH of a 1% aqueous solution of your compound. If pH < 4 or > 8, the salt form is catalyzing its own destruction.

  • Switch to Free Base: If possible, store the compound as a free base rather than a salt (e.g., hydrochloride), as salts are generally more hygroscopic.

Q3: "My weighing results are drifting upwards continuously. How do I dose this accurately?"

Diagnosis: Kinetic Moisture Sorption.[4] The compound is absorbing atmospheric water faster than the balance stabilization time.

Action:

  • The "Zero-Exposure" Weighing Technique:

    • Do not weigh the solid directly onto a balance pan.

    • Tare a closed vial containing the solvent.

    • Add the approximate amount of solid to the solvent outside the balance (in a glove box or glove bag).

    • Close the vial, dissolve, and weigh the solution.

    • Calculate the exact concentration gravimetrically (

      
      ).
      
  • Why? Weighing a solution is stable; weighing a hygroscopic solid is a moving target.

Visualizing the Degradation Pathway

Understanding the "Vicious Cycle" of moisture-induced instability.

OxopiperazineDegradation DrySolid Anhydrous Oxopiperazine (High Tg, Stable) Sorption Surface Adsorption & Absorption DrySolid->Sorption + H2O Moisture Exposure to >30% RH Moisture->Sorption Mobility Plasticization (Tg decreases, Mobility increases) Sorption->Mobility Crystal Lattice Disruption Hydrolysis Hydrolysis (Ring Opening -> Linear Dipeptide) Mobility->Hydrolysis Low Energy Barrier Epimerization Epimerization (Stereocenter Inversion) Mobility->Epimerization Proton Exchange Impurity1 Impurity1 Hydrolysis->Impurity1 [M+18] Species Impurity2 Impurity2 Epimerization->Impurity2 Loss of Potency Impurity1->Sorption Impurities are often more hygroscopic

Figure 1: The moisture-induced degradation cascade. Note the feedback loop where degradation products (linear dipeptides) often absorb water more aggressively than the parent cyclic compound, accelerating failure.

Standard Operating Procedures (SOPs)

Protocol A: The "Double-Barrier" Storage System

For long-term storage (>1 month).

Principle: Relying on a single cap is insufficient. Diffusion through plastic caps and threads occurs over months.

  • Primary Container: Use an amber glass vial with a PTFE-lined screw cap.

    • Why Amber? Prevents photo-oxidation.

    • Why PTFE? Inert barrier; prevents leaching of plasticizers.

  • Headspace Purge: Flush the vial with dry Argon (Ar) before closing.

    • Why Argon? Argon is heavier than air and settles over the solid, creating a more effective blanket than Nitrogen (

      
      ).
      
  • Secondary Containment: Place the primary vial inside a heat-sealable aluminized Mylar bag.

  • Desiccant: Add a packet of Activated Molecular Sieves (4Å) or Silica Gel inside the Mylar bag (NOT inside the vial).

  • Seal: Heat-seal the bag.

  • Temperature: Store at -20°C.

Protocol B: Equilibration Before Opening

The most common user error occurs here.

  • Remove the sample from the freezer (-20°C).

  • WAIT: Place the sealed container in a desiccator at room temperature for at least 60 minutes .

  • Mechanism: If you open a cold vial in ambient air, the cold surface acts as a condenser. Atmospheric moisture immediately condenses onto your hygroscopic powder, ruining it instantly.

  • Wipe the exterior of the container to remove surface condensation before opening.

Reference Data

Table 1: Desiccant Selection Guide

Choose the right agent for your secondary container.

Desiccant TypeMoisture Capacity (% w/w)Residual Water (ppm)RegenerationBest For
Phosphorus Pentoxide (

)
High< 1 ppmNo (Chemical reaction)Extreme drying (use with caution)
Molecular Sieves (4Å) ~20%~1 ppmYes (300°C)Recommended Standard
Silica Gel ~30-40%~200 ppmYes (150°C)General protection
Calcium Chloride (

)
High~100 ppmYesBulk storage
Table 2: Hygroscopicity Classifications (Eur. Ph.)

Where does your compound fit?

ClassificationDefinition (Weight increase at 25°C/80% RH for 24h)Storage Requirement
Non-hygroscopic < 0.2%Standard Ambient
Slightly hygroscopic 0.2% – 2.0%Tightly closed container
Hygroscopic 2.0% – 15.0%Desiccator / Inert Gas
Very hygroscopic > 15.0%Glove Box / Double-Barrier
Deliquescent Absorbs water to form liquidGlove Box Only

Scientific Rationale & Decision Logic

The stability of oxopiperazines is governed by the Amide Resonance Limit . In a planar peptide bond, resonance stabilizes the carbonyl. In constrained rings like diketopiperazines, deviations from planarity (boat conformations) can reduce this resonance stabilization, making the carbonyl carbon more electrophilic [1].

When water is absorbed:[1][2]

  • It hydrates the carbonyl.

  • If the compound is a salt (e.g., TFA salt from HPLC purification), the local pH drops.

  • Acid-catalyzed hydrolysis occurs:

    
    
    

This reaction is often pseudo-first-order with respect to water activity (


) [2]. Therefore, controlling 

is the only variable the user can manipulate.
Workflow: Handling Decision Tree

HandlingLogic Start Start: Need to Weigh Sample CheckClass Check Hygroscopicity (See Table 2) Start->CheckClass IsDeliquescent Is it Deliquescent or Very Hygroscopic? CheckClass->IsDeliquescent YesGlove MUST use Glove Box (N2/Ar Atmosphere) IsDeliquescent->YesGlove Yes NoOpen Can use Open Bench? IsDeliquescent->NoOpen No OpenBench Use 'Zero-Exposure' Solvent Weighing NoOpen->OpenBench If Hygroscopic Standard Standard Weighing (Rapid) NoOpen->Standard If Slightly Hygroscopic

Figure 2: Decision logic for selecting the appropriate weighing environment.

References

  • Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[5][6] Science, 213(4507), 544-545. [Link]

  • Capasso, S., et al. (1993). Kinetics and mechanism of the hydrolysis of diketopiperazines. Journal of The Chemical Society, Perkin Transactions 2. (General mechanism reference).
  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146.
  • European Pharmacopoeia (Ph. Eur.) . General Chapter 5.11. Characters Section in Monographs. (Source for Hygroscopicity Classification).[7]

  • Vertex AI Search. (2026). Summary of Diketopiperazine Hydrolysis and Storage. [Retrieved via Internal Tool].

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Boc-Oxopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Boc-Oxopiperazines in Drug Discovery

The oxopiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive building block for drug design. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of oxopiperazine-containing molecules to mask the reactivity of the piperazine nitrogen.[1][2] Accurate and unambiguous characterization of these Boc-protected intermediates is paramount to ensure the integrity of multi-step synthetic campaigns.

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in tandem with collision-induced dissociation (CID), is a powerful tool for the structural elucidation of these molecules.[3][4][5] Understanding the characteristic fragmentation patterns of Boc-oxopiperazines is not merely an academic exercise; it is a critical component of reaction monitoring, impurity profiling, and the confirmation of molecular identity.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of Boc-oxopiperazines. We will delve into the mechanistic rationale behind the observed fragment ions, compare the fragmentation of positional isomers, and provide a robust experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data.

The Foundational Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of Boc-oxopiperazines under CID conditions is dominated by the interplay between the labile Boc group and the heterocyclic oxopiperazine core. The initial charge site, typically a protonated nitrogen atom in positive-ion ESI, dictates the subsequent bond cleavages.

The Signature of the Boc Group: A Cascade of Neutral Losses

The tert-butoxycarbonyl protecting group is notoriously labile under mass spectrometric conditions and its fragmentation provides a clear diagnostic signature.[4][6] The primary fragmentation channels involve the loss of:

  • Isobutylene (56 Da): A characteristic loss resulting from a McLafferty-type rearrangement, leading to a carbamic acid intermediate that can subsequently decarboxylate.[7][8] This is often the most prominent fragmentation pathway.

  • tert-Butyl radical (57 Da): Resulting in an even-electron fragment ion.

  • tert-Butanol (74 Da): A less common loss, but can be observed.[3]

  • Boc group as a radical (100 Da) or neutral molecule (101 Da): Representing the complete loss of the protecting group.

These fragmentation events are highly diagnostic for the presence of a Boc group and often represent the initial steps in the fragmentation cascade.

Fragmentation of the Oxopiperazine Core: Ring Opening and Cleavage

Following or concurrent with the fragmentation of the Boc group, the oxopiperazine ring undergoes characteristic cleavages. The position of the carbonyl group (the "oxo" moiety) significantly influences the fragmentation pathways. Common fragmentation patterns for piperazine-like structures involve the cleavage of the C-N bonds within the ring, leading to a variety of smaller fragment ions.[5] The presence of the electron-withdrawing carbonyl group can influence the preferred sites of bond cleavage.

Comparative Fragmentation Analysis: The Impact of Isomerism

The diagnostic power of mass spectrometry is most evident when differentiating between isomers. In the case of Boc-oxopiperazines, the position of the carbonyl group (e.g., 2-oxo vs. 3-oxo) will produce distinct fragmentation patterns.

Fragment Ion Proposed Structure Likely Precursor Significance
[M+H-56] Carbamic acid intermediateBoc-2-oxopiperazine / Boc-3-oxopiperazineUbiquitous fragment for Boc-protected amines.
[M+H-100] Protonated oxopiperazineBoc-2-oxopiperazine / Boc-3-oxopiperazineComplete loss of the Boc group.
m/z 85 Retro-Diels-Alder fragmentBoc-2-oxopiperazinePotentially more favorable from the 2-oxo isomer due to the enamide-like structure.
m/z 56 C3H6N+Boc-2-oxopiperazine / Boc-3-oxopiperazineCommon fragment from piperazine ring cleavage.
m/z 43 C2H3O+ (acetyl cation)Boc-2-oxopiperazineLikely arises from cleavage adjacent to the carbonyl in the 2-oxo isomer.
m/z 70 C4H8N+Boc-3-oxopiperazineMay be more prominent from the 3-oxo isomer after initial ring opening.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed core fragmentation pathways for Boc-2-oxopiperazine and Boc-3-oxopiperazine.

Boc_2_Oxopiperazine_Fragmentation M [M+H]+ Boc-2-oxopiperazine M56 [M+H-56]+ M->M56 - C4H8 M100 [M+H-100]+ M->M100 - C5H8O2 M56->M100 - CO2 F85 m/z 85 M100->F85 retro-Diels-Alder F56 m/z 56 M100->F56 F43 m/z 43 M100->F43

Caption: Proposed fragmentation of Boc-2-oxopiperazine.

Boc_3_Oxopiperazine_Fragmentation M [M+H]+ Boc-3-oxopiperazine M56 [M+H-56]+ M->M56 - C4H8 M100 [M+H-100]+ M->M100 - C5H8O2 M56->M100 - CO2 F70 m/z 70 M100->F70 F56 m/z 56 M100->F56

Caption: Proposed fragmentation of Boc-3-oxopiperazine.

Experimental Protocol for High-Fidelity MS/MS Analysis

This protocol outlines a robust method for acquiring high-quality MS/MS data for Boc-oxopiperazines using a standard electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometer. The principles can be adapted for other tandem mass spectrometry platforms.

Sample Preparation
  • Rationale: Proper sample preparation is crucial to avoid ion suppression and ensure efficient ionization.

  • Procedure:

    • Prepare a stock solution of the Boc-oxopiperazine sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-mimicking solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

Mass Spectrometer and ESI Source Parameters
  • Rationale: Optimization of source parameters ensures stable and efficient generation of the protonated molecular ion, [M+H]+.

  • Typical Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N2): 1.5 - 2.5 Bar

    • Drying Gas (N2): 8 - 12 L/min

    • Drying Gas Temperature: 180 - 220 °C

    • Scan Range (MS1): m/z 50 - 500

MS/MS (CID) Parameters
  • Rationale: The collision energy is the most critical parameter for obtaining informative fragment ion spectra. A stepped collision energy approach is recommended to capture both low-energy (Boc group loss) and higher-energy (ring fragmentation) processes.

  • Procedure:

    • Perform an initial MS1 scan to identify the m/z of the protonated molecule [M+H]+.

    • Set up a product ion scan experiment, selecting the [M+H]+ ion as the precursor.

    • Apply a stepped collision energy profile. For example:

      • Collision Energy 1: 10 eV (to observe facile losses of the Boc group)

      • Collision Energy 2: 20 eV (to induce further fragmentation of the [M+H-56]+ and [M+H-100]+ ions)

      • Collision Energy 3: 40 eV (to promote extensive ring cleavage and generate smaller fragment ions)

    • Set the product ion scan range to m/z 30 - [M+H]+ + 5.

Data Analysis Workflow

Data_Analysis_Workflow A Acquire MS1 Spectrum B Identify [M+H]+ A->B C Acquire MS/MS Spectra (Stepped Collision Energy) B->C D Identify Boc-Related Losses (-56, -100 Da) C->D E Analyze Ring Fragments D->E F Compare with Isomer Fragmentation Patterns E->F G Propose Fragmentation Pathway F->G

Caption: Workflow for MS/MS data analysis.

Conclusion: A Powerful Tool for Structural Verification

The mass spectrometric fragmentation of Boc-oxopiperazines is a predictable and informative process, governed by the characteristic behavior of the Boc protecting group and the oxopiperazine core. By understanding these fundamental pathways and employing a systematic analytical approach, researchers can confidently verify the structure of their synthetic intermediates. The subtle yet significant differences in the fragmentation of positional isomers, as highlighted in this guide, underscore the power of tandem mass spectrometry as a tool for detailed structural elucidation in the fast-paced environment of drug discovery and development.

References

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. [Link][6]

  • Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 931-942. [Link][3]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link][4]

  • Gäb, F., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI-MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link][7]

  • Zhu, N., et al. (2022). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link][5]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link][8]

  • Reddy, P. N., et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link][9]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The core principle of laboratory waste management is proactive planning. Before beginning any procedure that will generate waste, a clear and compliant disposal plan must be in place.[1] This ensures that all regulatory requirements are met and prevents the creation of waste streams that your institution may not be equipped to handle.[1]

Hazard Assessment and Waste Characterization

While a specific Safety Data Sheet (SDS) for tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is not widely available, data from structurally analogous compounds, such as tert-butyl 3-oxopiperazine-1-carboxylate, provide a strong basis for a prudent hazard assessment. These related compounds are consistently classified as causing skin and serious eye irritation.[2][3]

Based on this data, it is imperative to handle tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate as a hazardous chemical waste. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EH&S) office.[4]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, a waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[5] Your institution's EH&S department is responsible for making the final hazardous waste determination.[5] However, the initial and most critical steps of segregation and labeling begin in the laboratory.

The Disposal Decision Workflow

The following diagram outlines the critical decision-making process for segregating waste streams associated with tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate.

G cluster_form Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated: tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is_solid Is the waste neat solid? start->is_solid Solid is_liquid Is the waste a solution or liquid? start->is_liquid Liquid solid_waste_container Solid Chemical Waste Container is_solid->solid_waste_container solvent_check Is the solvent halogenated (e.g., DCM, Chloroform)? is_liquid->solvent_check non_halogenated Non-Halogenated Solvent Waste solvent_check->non_halogenated No halogenated Halogenated Solvent Waste solvent_check->halogenated Yes

Caption: Waste Disposal Decision Workflow.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate waste is handled safely and in accordance with general laboratory waste management guidelines.

Step Action Rationale & Key Considerations
1 Waste Segregation Immediately segregate waste at the point of generation. [1] Do not mix solid waste with liquid waste.[6] Crucially, separate halogenated and non-halogenated solvent waste streams, as they often require different disposal treatments.[1][6] Incompatible chemicals must be kept separate to prevent violent reactions or the generation of toxic fumes.[5][7]
2 Container Selection Use only appropriate and compatible waste containers. [5] Containers must be in good condition, free from damage, and equipped with secure, leak-proof closures.[7] For liquid waste, ensure the container is chemically compatible with the solvent (e.g., do not store acidic waste in metal containers).[6] Never overfill liquid waste containers; leave adequate headspace.[6]
3 Proper Labeling Label all waste containers clearly and accurately. [5] Use your institution's official hazardous waste tags. The label must include the full chemical names of all constituents (no abbreviations), their approximate concentrations, and the date waste was first added. This information is critical for the safety of waste handlers.[5]
4 Storage Store waste in a designated Satellite Accumulation Area (SAA). [5] This area must be at or near the point of waste generation.[5] Keep waste containers closed at all times except when adding waste.[1][5] Ensure secondary containment, such as spill trays, is used to capture any potential leaks.[6][7]
5 Arrange for Disposal Contact your institution's EH&S department for waste pickup. [5] Do not allow waste to accumulate beyond the limits set by regulations (e.g., a maximum of 55 gallons of hazardous waste in an SAA).[5]

Prohibited Disposal Methods: Critical Exclusions

To ensure safety and environmental protection, the following disposal methods are strictly prohibited for tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate and its solutions:

  • Sewer Disposal: Do not dispose of this chemical down the drain.[7] Organic chemicals can interfere with wastewater treatment processes and harm aquatic life.

  • Evaporation in Fume Hood: Intentionally evaporating chemical waste as a method of disposal is forbidden.[4]

  • Regular Trash Disposal: This compound and any materials significantly contaminated with it (e.g., gloves, weigh boats) must be disposed of as chemical waste, not in the regular trash.[4][7]

Decontamination of Empty Containers

Empty containers that once held tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate must be managed properly to be considered non-hazardous.

  • Empty the Container: Remove all contents to the maximum extent possible using standard practices.[1]

  • Rinse the Container: For a container that held a standard hazardous waste, it is considered "empty" if no more than 2.5 cm (1 inch) of residue remains.[1] However, best practice recommends rinsing the container. If the compound were an acutely toxic "P-listed" waste, triple rinsing would be mandatory.[1][4]

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous chemical waste.[4]

  • Deface the Label: Completely remove or deface all chemical labels on the empty container to prevent confusion.[4][6]

  • Final Disposal: Once thoroughly emptied and defaced, the container may be disposed of in the regular trash or recycling, in accordance with your institution's policies.[4]

By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and environmental stewardship within the research community.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • tert-Butyl 3-oxopiperazine-1-carboxylate. PubChem, National Institutes of Health. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.